
4-Butatrienyl-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butatrienyl-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a butatrienyl group attached to the nitrogen atom of N,N-dimethylaniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butatrienyl-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with a suitable butatrienyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butatrienyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the butatrienyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated or sulfonylated derivatives.
Applications De Recherche Scientifique
4-Butatrienyl-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Butatrienyl-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The butatrienyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: A simpler derivative of aniline with two methyl groups attached to the nitrogen atom.
N-Methylaniline: An aniline derivative with one methyl group attached to the nitrogen atom.
Aniline: The parent compound with no alkyl groups attached to the nitrogen atom.
Comparison: 4-Butatrienyl-N,N-dimethylaniline is unique due to the presence of the butatrienyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts
Propriétés
Numéro CAS |
918530-19-5 |
|---|---|
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
InChI |
InChI=1S/C12H13N/c1-4-5-6-11-7-9-12(10-8-11)13(2)3/h6-10H,1H2,2-3H3 |
Clé InChI |
VRLNTCCSTKSOSJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
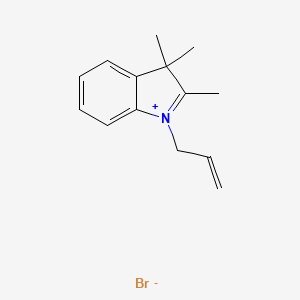
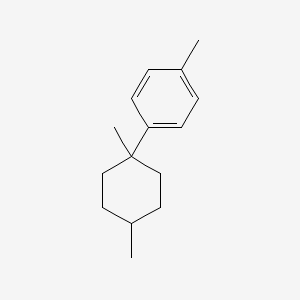

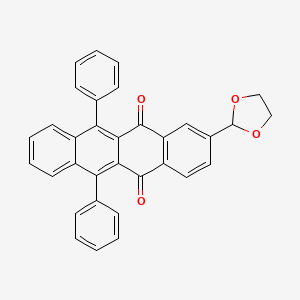
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
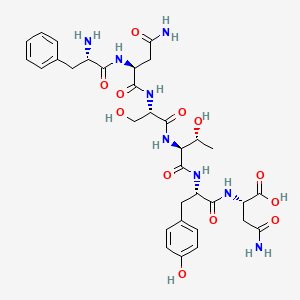
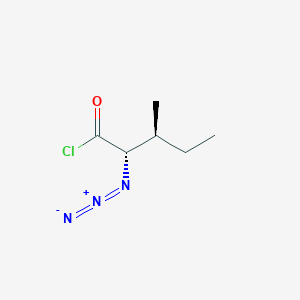
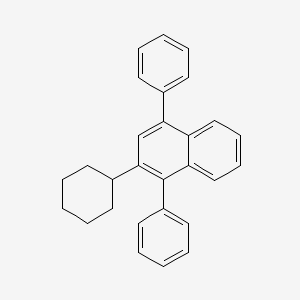
![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)

![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
